molecular formula C21H20N4O3 B3070712 5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005273-48-2

5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No. B3070712
CAS RN: 1005273-48-2
M. Wt: 376.4 g/mol
InChI Key: IMMBZXHOHDEYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Three-Component Condensation

A study by Kozlov, Gusak, and Skatetskii (2006) explored the three-component condensation of 5-(2-furyl)-1,3-cyclohexanedione with 2-naphthylamine and aromatic or heteroaromatic aldehydes. This process led to the formation of 12-aryl(hetaryl)-9-(2-furyl)-7,8,9,10,11,12-hexahydrobenzo[a]-acridin-11-ones with two asymmetric carbon atoms. This illustrates the compound's utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Kozlov, Gusak, & Skatetskii, 2006).

Reactions with Heterocyclic Amines

Strakovs et al. (2002) described reactions involving 5-(2-furyl) derivatives of 2-formyl-1,3-cyclohexanedione with various heterocyclic amines. These reactions produced 2-aminomethylene derivatives, underscoring the compound's role in creating diverse heterocyclic structures which are often valuable in developing new drugs and materials (Strakovs et al., 2002).

Synthesis of Indazole Derivatives

Strakova, Strakovs, and Petrova (2002) reported the synthesis of various indazole derivatives from reactions involving 5-(2-furyl) derivatives of 2-acetyl-1,3-cyclohexanedione. This type of research is crucial in medicinal chemistry, as indazole derivatives have a range of biological activities (Strakova, Strakovs, & Petrova, 2002).

Ring Opening Reactions

A study by Šafár̆ et al. (2000) focused on the ring opening reactions of 5-[(2-furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. This research contributes to understanding how this compound can be used to create new ring structures, potentially useful in organic synthesis (Šafár̆ et al., 2000).

Antifungal Activity

Klip et al. (2010) synthesized novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs involving 5-(2-furyl)-4H-1,2,4-triazole derivatives. These compounds demonstrated antifungal activity, indicating potential pharmaceutical applications (Klip et al., 2010).

properties

IUPAC Name

5-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-16-10-15(17-6-3-9-28-17)20(25-12-22-11-24-25)21(27)18(16)19-14-5-2-1-4-13(14)7-8-23-19/h1-6,9,11-12,15,18-20,23H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMBZXHOHDEYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Reactant of Route 2
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Reactant of Route 3
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Reactant of Route 4
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Reactant of Route 5
Reactant of Route 5
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Reactant of Route 6
5-(2-furyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

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